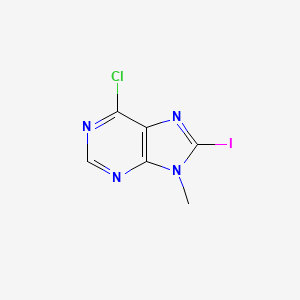
6-chloro-8-iodo-9-methyl-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-8-iodo-9-methyl-purine is a heterocyclic aromatic organic compound. It is a derivative of purine, which is a fundamental component of nucleotides, the building blocks of DNA and RNA. This compound is characterized by the presence of chlorine and iodine atoms at the 6th and 8th positions, respectively, and a methyl group at the 9th position of the purine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-8-iodo-9-methyl-purine typically involves the halogenation of purine derivatives. One common method is the chlorination of 9-methylpurine followed by iodination. The reaction conditions often require the use of halogenating agents such as thionyl chloride (SOCl2) for chlorination and iodine monochloride (ICl) for iodination. The reactions are usually carried out in anhydrous solvents like dichloromethane (CH2Cl2) under controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
6-chloro-8-iodo-9-methyl-purine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form purine N-oxides or reduction to remove halogen atoms.
Coupling Reactions: The iodine atom makes it suitable for coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products Formed
Substitution: Formation of azido, thiol, or other substituted purines.
Oxidation: Formation of purine N-oxides.
Reduction: Dehalogenated purine derivatives.
Aplicaciones Científicas De Investigación
6-chloro-8-iodo-9-methyl-purine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with nucleic acids and enzymes.
Medicine: Investigated for its potential as an antiviral or anticancer agent due to its ability to interfere with DNA and RNA synthesis.
Mecanismo De Acción
The mechanism of action of 6-chloro-8-iodo-9-methyl-purine involves its interaction with nucleic acids and enzymes. The compound can intercalate into DNA or RNA, disrupting their normal function. It may also inhibit enzymes involved in nucleic acid synthesis, such as DNA polymerase or RNA polymerase, leading to the inhibition of cell proliferation. The presence of halogen atoms enhances its binding affinity to molecular targets, making it a potent inhibitor .
Comparación Con Compuestos Similares
Similar Compounds
6-Chloropurine: Lacks the iodine and methyl groups, making it less reactive in certain substitution reactions.
8-Iodopurine: Lacks the chlorine and methyl groups, affecting its chemical properties and reactivity.
9-Methylpurine: Lacks the halogen atoms, making it less versatile in coupling reactions
Uniqueness
6-chloro-8-iodo-9-methyl-purine is unique due to the presence of both chlorine and iodine atoms, which enhance its reactivity and make it suitable for a wide range of chemical reactions.
Propiedades
Fórmula molecular |
C6H4ClIN4 |
|---|---|
Peso molecular |
294.48 g/mol |
Nombre IUPAC |
6-chloro-8-iodo-9-methylpurine |
InChI |
InChI=1S/C6H4ClIN4/c1-12-5-3(11-6(12)8)4(7)9-2-10-5/h2H,1H3 |
Clave InChI |
WPSMFQSTHPULFA-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=NC=N2)Cl)N=C1I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















